molecular formula C18H18 B14678779 Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- CAS No. 31579-70-1

Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans-

Cat. No.: B14678779
CAS No.: 31579-70-1
M. Wt: 234.3 g/mol
InChI Key: QEPVMZBHTZAQMT-HDICACEKSA-N
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Description

Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H18. This compound is a derivative of chrysene, which consists of four fused benzene rings. Chrysene and its derivatives are known for their presence in coal tar and creosote, and they have been studied for their potential carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- typically involves the hydrogenation of chrysene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective hydrogenation of the desired positions on the chrysene molecule .

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. the general approach involves the same hydrogenation process, scaled up to meet industrial demands. The purity and yield of the product are critical factors in industrial settings, requiring precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.

    Reduction: Further hydrogenation can lead to more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing substituents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with catalysts like Pd/C.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- has several scientific research applications:

Mechanism of Action

The mechanism by which Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The molecular targets include DNA and various enzymes involved in metabolic pathways. The pathways affected by this compound are primarily those related to cell growth and division, making it a subject of interest in cancer research .

Comparison with Similar Compounds

Similar Compounds

    Chrysene: The parent compound with a similar structure but without the hydrogenation.

    Tetrahydrochrysene: A partially hydrogenated derivative.

    2,8-Dihydroxyhexahydrochrysene: A hydroxylated derivative with estrogenic properties.

Uniqueness

Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- is unique due to its specific hydrogenation pattern, which affects its chemical reactivity and biological interactions. Compared to its parent compound, it has different physical and chemical properties, making it useful for specific applications in research and industry .

Properties

CAS No.

31579-70-1

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

(4bS,10bR)-4b,5,6,10b,11,12-hexahydrochrysene

InChI

InChI=1S/C18H18/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8,17-18H,9-12H2/t17-,18+

InChI Key

QEPVMZBHTZAQMT-HDICACEKSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]3[C@@H]1C4=CC=CC=C4CC3

Canonical SMILES

C1CC2=CC=CC=C2C3C1C4=CC=CC=C4CC3

Origin of Product

United States

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